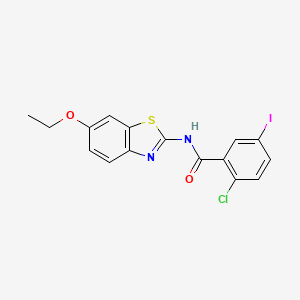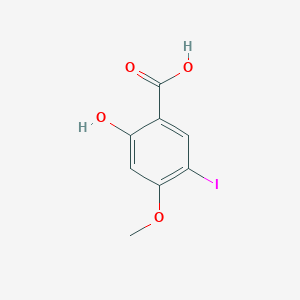
1-(5-Bromo 2-thienyl)-3-(4-dimethylaminophenyl)-prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of TB5 involves multiple steps, starting with the preparation of the thiazole ring, followed by bromination and subsequent coupling with a phenol derivative. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of TB5 follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is usually purified using techniques such as recrystallization and chromatography .
化学反应分析
Types of Reactions
TB5 undergoes various chemical reactions, including:
Oxidation: TB5 can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert TB5 to its corresponding thiol derivative.
Substitution: Halogen substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide and potassium cyanide.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of TB5 .
科学研究应用
TB5 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its effects on cellular processes and enzyme activity.
Medicine: Potential therapeutic agent for neurological disorders such as Parkinson’s disease due to its selective inhibition of hMAO-B.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control
作用机制
TB5 exerts its effects by selectively inhibiting hMAO-B, an enzyme responsible for the breakdown of dopamine in the brain. The inhibition is competitive and reversible, meaning TB5 binds to the active site of hMAO-B, preventing the enzyme from interacting with its natural substrate. This leads to increased levels of dopamine, which can help alleviate symptoms of neurological disorders .
相似化合物的比较
Similar Compounds
Selegiline: An irreversible inhibitor of hMAO-B, used in the treatment of Parkinson’s disease.
Rasagiline: Another irreversible hMAO-B inhibitor with similar applications.
Safinamide: A reversible hMAO-B inhibitor like TB5, but with additional glutamate release inhibition properties
Uniqueness of TB5
TB5 stands out due to its high selectivity and reversible inhibition of hMAO-B, which reduces the risk of side effects associated with irreversible inhibitors. Its unique chemical structure also allows for various modifications, making it a versatile compound for research and therapeutic applications .
属性
分子式 |
C15H14BrNOS |
|---|---|
分子量 |
336.2 g/mol |
IUPAC 名称 |
1-(5-bromothiophen-2-yl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one |
InChI |
InChI=1S/C15H14BrNOS/c1-17(2)12-6-3-11(4-7-12)5-8-13(18)14-9-10-15(16)19-14/h3-10H,1-2H3 |
InChI 键 |
PTLDLBSWTKNYCY-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=C(S2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


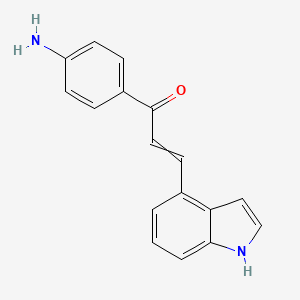
![(1-Hydroxy-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undec-3-yl)methyl methyl benzene-1,2-dicarboxylate](/img/structure/B12463017.png)
![2-(2-(2-Chloroethoxy)ethoxy)-7,8-dihydro-6h-pyrido[3,2-d]pyrimidine-5-carboxylic acid tert-butyl ester](/img/structure/B12463027.png)
![N-[3-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-2-hydroxypropyl]-4-methyl-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B12463040.png)
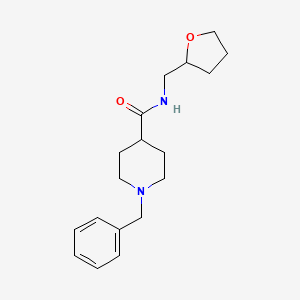
![2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethanone](/img/structure/B12463048.png)
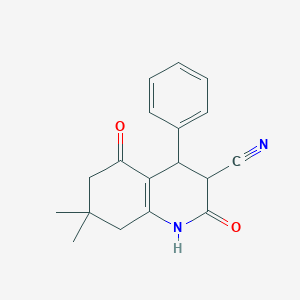
![2-{4-[4-(3,4-Dimethoxyphenyl)-hexahydrofuro[3,4-c]furan-1-yl]-3-methoxyphenoxy}-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12463059.png)
![N~4~-(3-chloro-4-methoxyphenyl)-N~6~,N~6~-diethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B12463076.png)
![3,3'-butane-1,4-diylbis[2-(trichloromethyl)quinazolin-4(3H)-one]](/img/structure/B12463084.png)
![(2E)-3-[3-(adamantan-1-yl)-1-phenylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B12463096.png)

